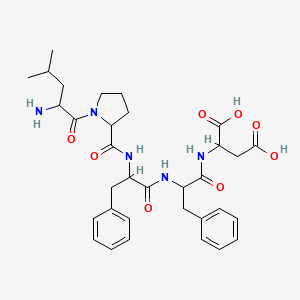
Beta-Sheet Breaker Peptide iAbeta5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Sheet Breaker Peptide iAbeta5 is a peptide compound with the sequence H-Leu-Pro-Phe-Phe-Asp-OH. It has been shown to inhibit amyloidogenesis in rat brain models, significantly reducing amyloid beta-protein deposition and completely blocking the formation of amyloid fibrils . This compound is of particular interest in Alzheimer’s disease research due to its potential to prevent the aggregation of amyloid-beta peptides, which are implicated in the disease’s pathology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-Sheet Breaker Peptide iAbeta5 is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified . The sequence H-Leu-Pro-Phe-Phe-Asp-OH is assembled step-by-step, with each amino acid being coupled to the chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The peptide is then lyophilized to obtain a stable, dry product .
Chemical Reactions Analysis
Types of Reactions
Beta-Sheet Breaker Peptide iAbeta5 primarily undergoes hydrolysis and peptide bond formation reactions. It is designed to be stable under physiological conditions, minimizing degradation and maintaining its efficacy in biological systems .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as DIC, HOBt, and trifluoroacetic acid (TFA) for cleavage from the resin. The peptide is typically synthesized under mild conditions to preserve its structure and functionality .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, H-Leu-Pro-Phe-Phe-Asp-OH. Any side products or impurities are removed during the purification process .
Scientific Research Applications
Beta-Sheet Breaker Peptide iAbeta5 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study peptide synthesis and stability.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
Beta-Sheet Breaker Peptide iAbeta5 exerts its effects by binding to amyloid-beta peptides and preventing their aggregation into fibrils. This binding destabilizes preformed amyloid fibrils, leading to their disassembly . The peptide targets specific regions of the amyloid-beta sequence, disrupting the beta-sheet structure that is critical for fibril formation . This mechanism helps to reduce the toxic effects of amyloid-beta aggregation in neuronal cells .
Comparison with Similar Compounds
Beta-Sheet Breaker Peptide iAbeta5 is unique in its ability to inhibit amyloid-beta aggregation and disassemble preformed fibrils. Similar compounds include other beta-sheet breaker peptides such as KKLVFFA and fluorinated beta-sheet breaker peptides . These peptides also target amyloid-beta aggregation but may differ in their sequence, stability, and efficacy. This compound stands out due to its specific sequence and demonstrated effectiveness in reducing amyloid-beta deposition in vivo .
Similar Compounds
KKLVFFA: Another beta-sheet breaker peptide with a different sequence but similar mechanism of action.
Fluorinated Beta-Sheet Breaker Peptides: Peptides with fluorinated amino acids that prevent amyloid-beta aggregation.
Properties
IUPAC Name |
2-[[2-[[2-[[1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N5O8/c1-20(2)16-23(34)32(44)38-15-9-14-27(38)31(43)36-25(18-22-12-7-4-8-13-22)29(41)35-24(17-21-10-5-3-6-11-21)30(42)37-26(33(45)46)19-28(39)40/h3-8,10-13,20,23-27H,9,14-19,34H2,1-2H3,(H,35,41)(H,36,43)(H,37,42)(H,39,40)(H,45,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALAXQOLLAQGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
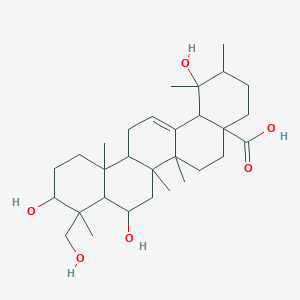
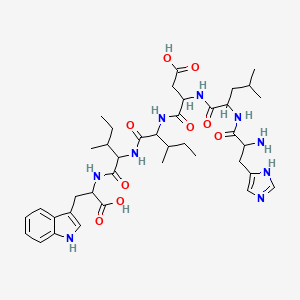
![1,3,5,6,9,11,17,33,37-nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B12320550.png)
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid](/img/structure/B12320552.png)
![4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol](/img/structure/B12320553.png)
![Tert-butyl 3-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate;hydrochloride](/img/structure/B12320559.png)
![2-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)acetaldehyde](/img/structure/B12320560.png)

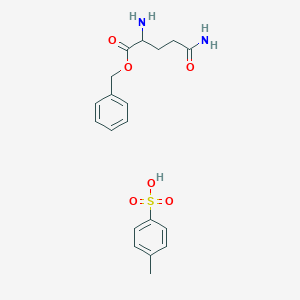
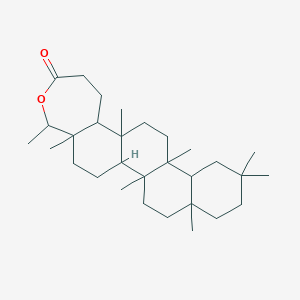
![sodium;3-[2-[(8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate](/img/structure/B12320593.png)
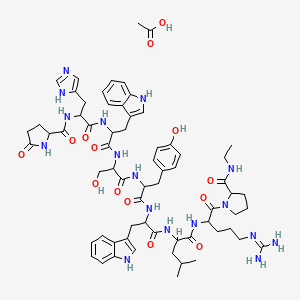
![7-[(3E)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B12320610.png)
![(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid;(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12320611.png)
